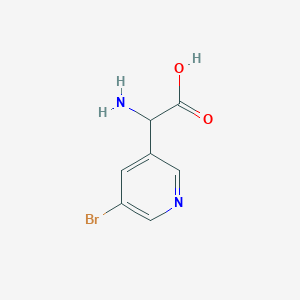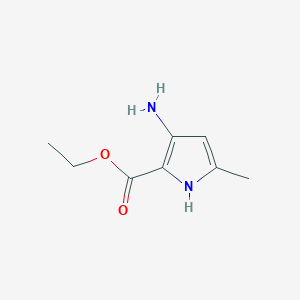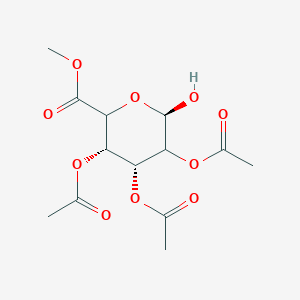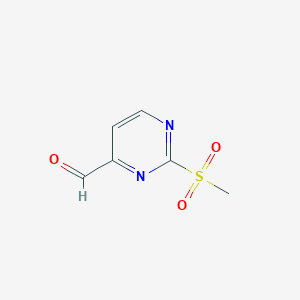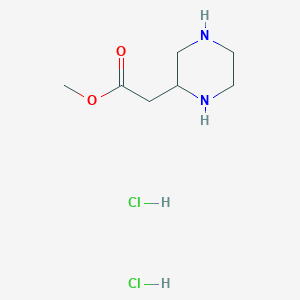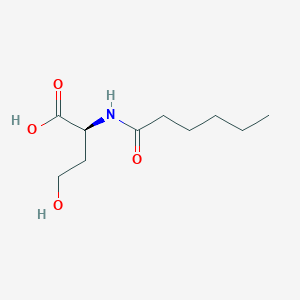![molecular formula C7H4BrClN2 B1371989 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 947238-42-8](/img/structure/B1371989.png)
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the empirical formula C7H4BrClN2 . It has a molecular weight of 231.48 g/mol . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine were not found in the search results, a study reported a ring cleavage methodology reaction for the synthesis of substituted pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This could potentially be applied to the synthesis of 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine.Molecular Structure Analysis
The SMILES string for 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is Clc1ccnc2[nH]cc(Br)c12 . The InChI is 1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) . The compound has a topological polar surface area of 28.7 Ų .Physical And Chemical Properties Analysis
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 231.48 g/mol . It has a XLogP3-AA of 2.6 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 , indicating the number of bonds that allow free rotation around themselves. The exact mass and monoisotopic mass of the compound are 229.92464 g/mol . The compound has a complexity of 155 , which is a measure of the structural complexity of a molecule.Applications De Recherche Scientifique
Analgesic and Sedative Activity
This compound has been synthesized and tested for potential analgesic and sedative activities . Studies have shown that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which are structurally similar, exhibit significant analgesic effects in both the “hot plate” test and the “writhing” test, surpassing the efficacy of aspirin and comparable to morphine in some cases . These derivatives also demonstrated sedative properties by inhibiting locomotor activity and prolonging the duration of thiopental-induced sleep in mice .
Anticancer Activity
Pyrrolopyridine derivatives, including those related to 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine, have been found to possess anticancer properties . They are known to inhibit topoisomerase I, a crucial enzyme for DNA replication in cancer cells, and have shown activity against HIV-1. Some derivatives are already in use as anticancer drugs, such as Vemurafenib and Pexidartinib .
Antidiabetic Activity
Research indicates that certain pyrrolopyridine derivatives exhibit antidiabetic activity . This is likely due to their ability to interact with biological pathways relevant to diabetes management, although specific mechanisms and studies related to 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine are not detailed in the available literature .
Antimycobacterial Activity
The broad spectrum of pharmacological properties of pyrrolopyridine derivatives includes antimycobacterial activity . This suggests potential applications in treating mycobacterial infections, such as tuberculosis, although further research is needed to confirm the efficacy and safety of these compounds .
Antiviral Activity
Pyrrolopyridine derivatives have also been studied for their antiviral properties . They have been found to be effective against certain viruses, which could make them valuable in the development of new antiviral medications .
Treatment of Nervous and Immune System Diseases
Biological investigations have shown that pyrrolopyridines can be used to treat diseases of the nervous and immune systems . Their pharmacological profile suggests potential therapeutic applications in neurodegenerative diseases and immune-related conditions .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318 , indicating that it is harmful if swallowed and causes serious eye damage. The precautionary statements are P280 - P305 + P351 + P338 , suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERBVKCXSYQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671932 | |
| Record name | 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947238-42-8 | |
| Record name | 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



